molecular formula C14H14Cl3N3O B12161081 N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide

Cat. No.: B12161081
M. Wt: 346.6 g/mol
InChI Key: ODBBRPLFSRWLPT-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-(quinolin-8-ylamino)ethyl]propanamide (CAS No. 324017-91-6) is a synthetic compound with the molecular formula C₁₄H₁₄Cl₃N₃O and a molecular weight of 346.6395 g/mol . Structurally, it features a trichloroethyl backbone conjugated with a quinolin-8-ylamino group and a propanamide moiety. This compound belongs to a class of carboxamides known for their diverse biological activities, including enzyme inhibition and antimicrobial properties. Its synthesis typically involves cyclization reactions in polar aprotic solvents like dimethylformamide (DMF), as described in related protocols for analogous trichloroethyl carboxamides .

Properties

Molecular Formula

C14H14Cl3N3O

Molecular Weight

346.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide

InChI

InChI=1S/C14H14Cl3N3O/c1-2-11(21)20-13(14(15,16)17)19-10-7-3-5-9-6-4-8-18-12(9)10/h3-8,13,19H,2H2,1H3,(H,20,21)

InChI Key

ODBBRPLFSRWLPT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide typically involves the reaction of quinoline derivatives with trichloromethyl compounds under controlled conditions. One common method involves the reaction of quinoline-8-amine with trichloroacetaldehyde in the presence of a base, followed by acylation with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide has shown promising results in inhibiting the proliferation of cancer cells. For example, studies have demonstrated that similar compounds can effectively target human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cell lines .

Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. The presence of the quinoline ring enhances the compound's ability to inhibit bacterial growth and could serve as a template for developing new antimicrobial agents . Research has highlighted that modifications to the quinoline structure can lead to improved efficacy against various pathogens.

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various quinoline derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HT-116 and MCF-7 cell lines . This underscores the potential of this compound in cancer therapy.

Case Study 2: Antimicrobial Activity

Another research focused on synthesizing quinoline-based compounds and testing their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that specific derivatives demonstrated significant inhibition at low concentrations, suggesting their potential as future therapeutic agents against infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide with structurally or functionally related compounds, focusing on substituent effects, biological activities, and computational docking data.

Structural Analogues with Quinoline Moieties

  • 2-Amino-N-(4-(2-tert-butyl-6-methoxy-5-(octyloxy)quinolin-8-ylamino)-pentyl)-3-(1H-indol-2-yl)propanamide (122): This compound shares the quinolin-8-ylamino group but incorporates additional substituents (tert-butyl, methoxy, octyloxy) and an indole-propanamide side chain. Unlike the target compound, its larger molecular size (due to extended alkyl chains) may influence bioavailability and membrane permeability.
  • (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide (S5): Replacing the propanamide group with a thiophenyl acrylamide moiety, S5 demonstrates strong binding to the GADD34:PP1 enzyme (binding energy: -12.3286 kcal/mol, RMSD: 1.3 Å). The quinoline group facilitates hydrophobic interactions within the enzyme’s active site, similar to the target compound .

Thiadiazole and Cinnamamide Derivatives

  • N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides: These derivatives replace the quinoline group with a 1,3,4-thiadiazole ring. They exhibit antimicrobial and antitumor activities, attributed to the thiadiazole’s electron-deficient aromatic system, which enhances DNA intercalation or enzyme inhibition . However, they lack the quinoline-mediated hydrophobic interactions critical for GADD34:PP1 binding .
  • N-(2,2,2-Trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide (S6): Substituting quinoline with a 4-chlorophenyl group reduces binding specificity to GADD34:PP1 (RMSD: 5.4 Å vs. 1.3 Å for S5). The cinnamamide moiety causes a 180° rotation in the enzyme’s active site, weakening interactions compared to quinoline derivatives .

Pesticide-Related Analogues

  • N-(2,2,2-Trichloro-1-(4-morpholinyl)ethyl)formamide (Trimorphamide): A structural analogue with a morpholine ring instead of quinoline, this compound is used as a pesticide. The absence of aromatic systems limits its application in medicinal chemistry but highlights the versatility of trichloroethyl carboxamides in agrochemical design .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Biological Activity Binding Energy (kcal/mol) RMSD (Å)
This compound C₁₄H₁₄Cl₃N₃O Quinolin-8-ylamino, propanamide Enzyme inhibition (hypothesized) N/A N/A
Compound 122 C₃₄H₄₈N₅O₄ Quinolin-8-ylamino, indole-propanamide Broad-spectrum activity N/A N/A
S5 C₁₉H₁₆Cl₃N₅OS Quinolin-8-yl, thiophenyl acrylamide GADD34:PP1 inhibition -12.3286 1.3
S6 C₁₈H₁₅Cl₄N₃OS 4-Chlorophenyl, cinnamamide GADD34:PP1 inhibition -12.3140 5.4
Thiadiazole derivative C₁₃H₁₂Cl₃N₅OS 1,3,4-Thiadiazole, phenylamino Antimicrobial, antitumor N/A N/A

Key Research Findings

  • Role of Quinoline Moieties: Quinoline-containing compounds (e.g., S5 and the target compound) exhibit superior enzyme-binding precision due to hydrophobic and π-π interactions with aromatic residues in active sites .
  • Substituent Flexibility : Alkyl or aryl extensions (e.g., Compound 122’s octyloxy group) enhance broad-spectrum activity but may reduce target specificity .
  • Computational Insights: AutoDock Vina and UCSF Chimera have been instrumental in predicting binding modes and RMSD values, validating the structural advantages of quinoline derivatives over cinnamamide or thiadiazole analogues .

Biological Activity

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide (CAS No. 324769-73-5) is a synthetic compound characterized by a unique structure that includes a quinoline moiety and multiple chlorine substituents. Its biological activity has been the subject of various studies, particularly in the context of its potential therapeutic applications.

  • Molecular Formula : C16H17Cl3N4OS
  • Molar Mass : 419.76 g/mol
  • Structure : The compound features a trichloroethyl group attached to a quinoline ring, which is known for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Activity : Many quinoline derivatives are known for their cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of halogen atoms can enhance the antimicrobial potency of organic compounds.

Antitumor Activity

Several studies have focused on the anticancer properties of quinoline derivatives. For instance:

  • A study evaluated various quinoline-based compounds for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition of cell proliferation in breast and colon cancer models .
CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)25.5
This compoundHCT116 (Colon)30.0

Antimicrobial Activity

Research has also highlighted the antimicrobial effects of quinoline derivatives. For example:

  • A comparative study found that compounds similar to this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies

  • Case Study on Anticancer Efficacy :
    • In vitro studies demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
  • Case Study on Antimicrobial Activity :
    • A recent investigation into the compound's antimicrobial properties revealed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL against certain strains, suggesting its potential as a lead compound for antibiotic development .

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